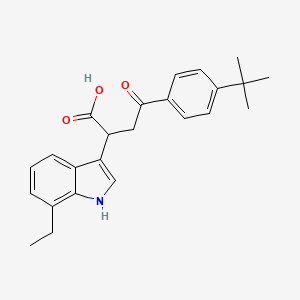

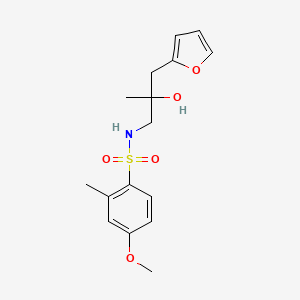

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

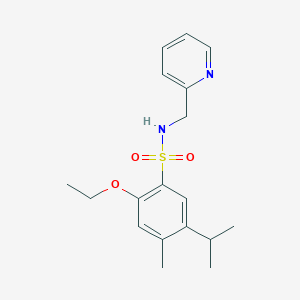

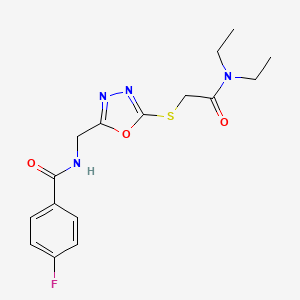

The compound is a sulfonamide derivative with a furan ring. Sulfonamides are a group of compounds which have a sulfur atom, two oxygen atoms, and a nitrogen atom in their structure. They are known for their use in medicine as antibiotics . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

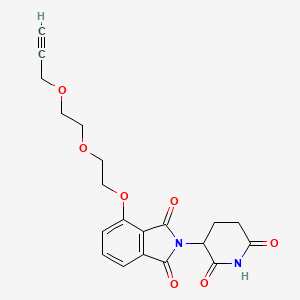

Molecular Structure Analysis

The molecular structure of this compound would likely involve a furan ring attached to a sulfonamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis

Furan derivatives can undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furfural, a related compound, is a colorless liquid that is miscible with but unstable in water .Applications De Recherche Scientifique

- A novel method of synthesis for 3-aryl-3-(furan-2-yl)propenoic acid derivatives was developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters using arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) .

- These derivatives demonstrated good antimicrobial activity against yeast-like fungi, including Candida albicans .

- Chalcones derived from this compound were tested for cytotoxic effects against lung carcinoma cells .

- UV-visible absorption spectra for N-acylhydrazones derived from this compound showed absorption within the 570-635 nm range .

- Cyclic voltammetry studies revealed that synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives can undergo quasi-reversible oxidation and reduction processes on a platinum electrode .

Antimicrobial Activity

Cytotoxic Effects

UV-Visible Absorption Spectra

Electrochemical Behavior

Nitrofurantoin Analogues

Mécanisme D'action

Furan Derivatives

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have shown a wide range of biological and pharmacological properties. They have been used as medicines in various disease areas, exhibiting therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .

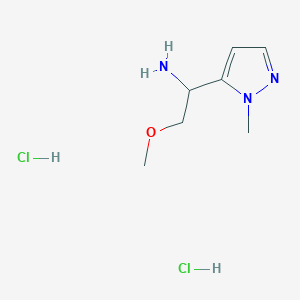

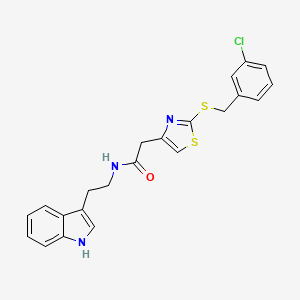

Indole Derivatives

The compound also seems to contain an indole moiety. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-12-9-13(21-3)6-7-15(12)23(19,20)17-11-16(2,18)10-14-5-4-8-22-14/h4-9,17-18H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXOWYPQGOBIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)